molecular formula C18H24FNO2 B6418233 N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide CAS No. 1091171-32-2

N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide

Cat. No. B6418233
CAS RN: 1091171-32-2
M. Wt: 305.4 g/mol
InChI Key: MDMRCUYHJBBKNO-UHFFFAOYSA-N
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Description

“N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}cyclopentanecarboxamide” is a complex organic compound. It contains a cyclopentanecarboxamide group, a fluorophenyl group, and an oxane ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The oxane ring and the cyclopentane ring are likely to adopt a chair conformation, which is the most stable conformation for five and six-membered rings. The fluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group in the cyclopentanecarboxamide might be involved in reactions with acids or bases. The fluorine atom on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO2/c19-16-7-5-15(6-8-16)18(9-11-22-12-10-18)13-20-17(21)14-3-1-2-4-14/h5-8,14H,1-4,9-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMRCUYHJBBKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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